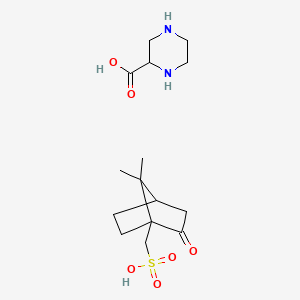

Camphorsulfonic acid; piperazine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

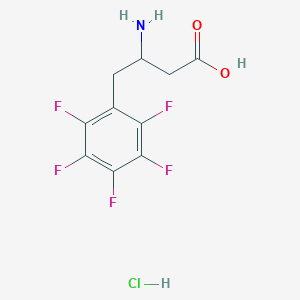

Camphersulfonsäure und Piperazin-2-carbonsäure sind zwei verschiedene Verbindungen mit einzigartigen Eigenschaften und Anwendungen. Camphersulfonsäure, auch bekannt als (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methansulfonsäure, ist eine organische Schwefelverbindung, die eine relativ starke Säure ist und in verschiedenen chemischen Reaktionen eingesetzt wird . Piperazin-2-carbonsäure hingegen ist eine heterozyklische Verbindung, die für die Synthese biologisch aktiver Verbindungen von großem Interesse ist .

Vorbereitungsmethoden

Camphersulfonsäure: Camphersulfonsäure kann durch Sulfonierung von Campher mit Schwefelsäure und Essigsäureanhydrid hergestellt werden . Die Reaktion umfasst eine Retro-Semipinacol-Umlagerung, Deprotonierung neben dem tertiären Carbokation zur Bildung eines Alkens, Sulfonierung des Alkenzwischenprodukts und schließlich eine Semipinacol-Umlagerung, um die Ketonfunktion wiederherzustellen .

Piperazin-2-carbonsäure: Piperazin-2-carbonsäure kann aus Ethylendiamin über N,N'-Di(trifluoracethyl)ethylendiamin und Methyl-N,N'-Di(trifluoracethyl)piperazin-2-carboxylat synthetisiert werden . Die Synthese beinhaltet die Verwendung von Trifluoracethylgruppen, die leicht entfernbar sind, was den Prozess effizienter macht .

Analyse Chemischer Reaktionen

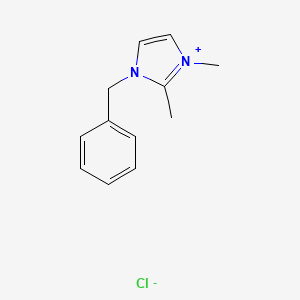

Camphersulfonsäure: Camphersulfonsäure durchläuft verschiedene chemische Reaktionen, darunter Sulfonierung, Veresterung und Umlagerungsreaktionen . Es wird häufig als Trennmittel für chirale Amine und andere Kationen verwendet . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Campher-basierte Imidazoliumsalze und Chinoline .

Piperazin-2-carbonsäure: Piperazin-2-carbonsäure unterliegt Reaktionen wie Hydrolyse, Reduktion und Substitution . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Salzsäure, Bromwasserstoffsäure und Lithiumaluminiumhydrid . Die Hauptprodukte, die gebildet werden, sind Methylpiperazinium-2-carboxylat und Piperazinium-2-carbonsäurehydrochlorid .

Wissenschaftliche Forschungsanwendungen

Camphersulfonsäure: Camphersulfonsäure wird in der organischen Synthese als Trennmittel für chirale Amine und andere Kationen verwendet . Es wird auch bei der Synthese von pharmazeutischen Formulierungen verwendet, darunter Trimetaphancamsilat und Lanabecestatcamsylat . Darüber hinaus wird Camphersulfonsäure bei der Synthese von Chinolinen und anderen biologisch aktiven Verbindungen verwendet .

Piperazin-2-carbonsäure: Piperazin-2-carbonsäure ist von großem Interesse für die Synthese biologisch aktiver Verbindungen . Es wird bei der Herstellung verschiedener Arzneimittel verwendet und hat Anwendungen in der pharmazeutischen Chemie . Die Verbindung wird auch bei der Synthese von heterozyklischen Bausteinen verwendet .

Wirkmechanismus

Camphersulfonsäure: Der Wirkmechanismus von Camphersulfonsäure beinhaltet seine starken sauren Eigenschaften, die es ihm ermöglichen, als Katalysator in verschiedenen organischen Reaktionen zu wirken . Es erleichtert die Bildung von chiralen Aminen und anderen Kationen durch die Trennung racemischer Gemische .

Piperazin-2-carbonsäure: Der Wirkmechanismus von Piperazin-2-carbonsäure beinhaltet seine Fähigkeit, verschiedene chemische Reaktionen wie Hydrolyse und Reduktion zu durchlaufen, um biologisch aktive Verbindungen zu bilden . Die Verbindung interagiert mit molekularen Zielstrukturen und Signalwegen, die in der pharmazeutischen Chemie eine Rolle spielen .

Wirkmechanismus

Camphorsulfonic Acid: The mechanism of action of camphorsulfonic acid involves its strong acidic properties, which allow it to act as a catalyst in various organic reactions . It facilitates the formation of chiral amines and other cations by resolving racemic mixtures .

Piperazine-2-carboxylic Acid: The mechanism of action of piperazine-2-carboxylic acid involves its ability to undergo various chemical reactions, such as hydrolysis and reduction, to form biologically active compounds . The compound interacts with molecular targets and pathways involved in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

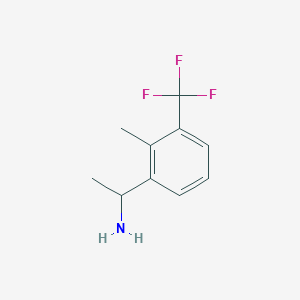

Camphersulfonsäure: Zu den Verbindungen, die Camphersulfonsäure ähnlich sind, gehören andere Sulfonsäuren wie Methansulfonsäure und Benzolsulfonsäure . Camphersulfonsäure ist aufgrund ihrer bicyclischen Struktur und ihrer Verwendung als Trennmittel für chirale Verbindungen einzigartig .

Piperazin-2-carbonsäure: Zu den Verbindungen, die Piperazin-2-carbonsäure ähnlich sind, gehören andere Piperazinderivate wie 1-Boc-Piperazin und 4-Boc-Piperazin-2-carbonsäure . Piperazin-2-carbonsäure ist aufgrund ihrer spezifischen Anwendungen bei der Synthese biologisch aktiver Verbindungen einzigartig .

Eigenschaften

Molekularformel |

C15H26N2O6S |

|---|---|

Molekulargewicht |

362.4 g/mol |

IUPAC-Name |

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;piperazine-2-carboxylic acid |

InChI |

InChI=1S/C10H16O4S.C5H10N2O2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;8-5(9)4-3-6-1-2-7-4/h7H,3-6H2,1-2H3,(H,12,13,14);4,6-7H,1-3H2,(H,8,9) |

InChI-Schlüssel |

SOAAUEDBDKHPOD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNC(CN1)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-2-[3-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12507796.png)

![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B12507798.png)

![N-(2-chloropyridin-3-yl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12507802.png)

![2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B12507820.png)

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one](/img/structure/B12507858.png)

![1,2-Dimethoxy-4-prop-2-enylbenzene;3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12507870.png)